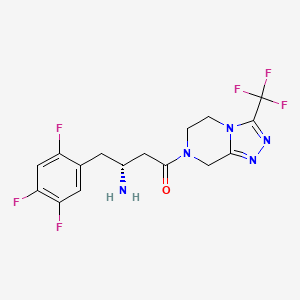

Sitagliptin

Cat. No. B1680988

Key on ui cas rn:

486460-32-6

M. Wt: 407.31 g/mol

InChI Key: MFFMDFFZMYYVKS-SECBINFHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08476437B2

Procedure details

In a 50 mL three neck flask IPA (5 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 60-65° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-70%) dissolved in methanol (6 mL) was added into reaction mixture at 60-65° C. After 20 min. Dibenzoyl-L-tartaric acid salt of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (20 mg, % Chiral purity by HPLC of R-isomer 99.6%) was added as a seeding. It was stirred for 60 min. at 60-65° C. Solid salt was precipitated. It was gradually cooled to room temperature over a period of 2-3 h. The salt was filtered and washed with a mixture of IPA: MeOH (2:1). An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-0.742 g, % Y-19.2%, Purity by HPLC-99.0%, % Chiral purity by HPLC of R-isomer 78.3%).

[Compound]

Name

three

Quantity

50 mL

Type

reactant

Reaction Step One

Name

Dibenzoyl-L-tartaric acid monohydrate

Quantity

1.84 g

Type

reactant

Reaction Step Two

Quantity

2 g

Type

reactant

Reaction Step Three

Quantity

20 mg

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

O.C([C@@](C(O)=O)(O)[C@@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.[O:28]=[C:29]([N:43]1[CH2:48][CH2:47][N:46]2[C:49]([C:52]([F:55])([F:54])[F:53])=[N:50][N:51]=[C:45]2[CH2:44]1)[CH2:30][CH:31]([NH2:42])[CH2:32][C:33]1[CH:38]=[C:37]([F:39])[C:36]([F:40])=[CH:35][C:34]=1[F:41].C([C@@](C(O)=O)(O)[C@@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.O=C(N1CCN2C(C(F)(F)F)=NN=C2C1)C[C@H](N)CC1C=C(F)C(F)=CC=1F>CO.CC(O)C>[O:28]=[C:29]([N:43]1[CH2:48][CH2:47][N:46]2[C:49]([C:52]([F:55])([F:54])[F:53])=[N:50][N:51]=[C:45]2[CH2:44]1)[CH2:30][C@@H:31]([NH2:42])[CH2:32][C:33]1[CH:38]=[C:37]([F:39])[C:36]([F:40])=[CH:35][C:34]=1[F:41] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

Dibenzoyl-L-tartaric acid monohydrate

|

|

Quantity

|

1.84 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O

|

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C[C@@H](CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

It was stirred for 60 min. at 60-65° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added into reaction mixture at 60-65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solid salt was precipitated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was gradually cooled to room temperature over a period of 2-3 h

|

|

Duration

|

2.5 (± 0.5) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The salt was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a mixture of IPA: MeOH (2:1)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C[C@H](CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08476437B2

Procedure details

In a 50 mL three neck flask IPA (5 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 60-65° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-70%) dissolved in methanol (6 mL) was added into reaction mixture at 60-65° C. After 20 min. Dibenzoyl-L-tartaric acid salt of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (20 mg, % Chiral purity by HPLC of R-isomer 99.6%) was added as a seeding. It was stirred for 60 min. at 60-65° C. Solid salt was precipitated. It was gradually cooled to room temperature over a period of 2-3 h. The salt was filtered and washed with a mixture of IPA: MeOH (2:1). An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-0.742 g, % Y-19.2%, Purity by HPLC-99.0%, % Chiral purity by HPLC of R-isomer 78.3%).

[Compound]

Name

three

Quantity

50 mL

Type

reactant

Reaction Step One

Name

Dibenzoyl-L-tartaric acid monohydrate

Quantity

1.84 g

Type

reactant

Reaction Step Two

Quantity

2 g

Type

reactant

Reaction Step Three

Quantity

20 mg

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

O.C([C@@](C(O)=O)(O)[C@@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.[O:28]=[C:29]([N:43]1[CH2:48][CH2:47][N:46]2[C:49]([C:52]([F:55])([F:54])[F:53])=[N:50][N:51]=[C:45]2[CH2:44]1)[CH2:30][CH:31]([NH2:42])[CH2:32][C:33]1[CH:38]=[C:37]([F:39])[C:36]([F:40])=[CH:35][C:34]=1[F:41].C([C@@](C(O)=O)(O)[C@@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.O=C(N1CCN2C(C(F)(F)F)=NN=C2C1)C[C@H](N)CC1C=C(F)C(F)=CC=1F>CO.CC(O)C>[O:28]=[C:29]([N:43]1[CH2:48][CH2:47][N:46]2[C:49]([C:52]([F:55])([F:54])[F:53])=[N:50][N:51]=[C:45]2[CH2:44]1)[CH2:30][C@@H:31]([NH2:42])[CH2:32][C:33]1[CH:38]=[C:37]([F:39])[C:36]([F:40])=[CH:35][C:34]=1[F:41] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

Dibenzoyl-L-tartaric acid monohydrate

|

|

Quantity

|

1.84 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O

|

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C[C@@H](CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

It was stirred for 60 min. at 60-65° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added into reaction mixture at 60-65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solid salt was precipitated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was gradually cooled to room temperature over a period of 2-3 h

|

|

Duration

|

2.5 (± 0.5) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The salt was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a mixture of IPA: MeOH (2:1)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C[C@H](CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08476437B2

Procedure details

In a 50 mL three neck flask IPA (5 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 60-65° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-70%) dissolved in methanol (6 mL) was added into reaction mixture at 60-65° C. After 20 min. Dibenzoyl-L-tartaric acid salt of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (20 mg, % Chiral purity by HPLC of R-isomer 99.6%) was added as a seeding. It was stirred for 60 min. at 60-65° C. Solid salt was precipitated. It was gradually cooled to room temperature over a period of 2-3 h. The salt was filtered and washed with a mixture of IPA: MeOH (2:1). An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-0.742 g, % Y-19.2%, Purity by HPLC-99.0%, % Chiral purity by HPLC of R-isomer 78.3%).

[Compound]

Name

three

Quantity

50 mL

Type

reactant

Reaction Step One

Name

Dibenzoyl-L-tartaric acid monohydrate

Quantity

1.84 g

Type

reactant

Reaction Step Two

Quantity

2 g

Type

reactant

Reaction Step Three

Quantity

20 mg

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

O.C([C@@](C(O)=O)(O)[C@@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.[O:28]=[C:29]([N:43]1[CH2:48][CH2:47][N:46]2[C:49]([C:52]([F:55])([F:54])[F:53])=[N:50][N:51]=[C:45]2[CH2:44]1)[CH2:30][CH:31]([NH2:42])[CH2:32][C:33]1[CH:38]=[C:37]([F:39])[C:36]([F:40])=[CH:35][C:34]=1[F:41].C([C@@](C(O)=O)(O)[C@@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.O=C(N1CCN2C(C(F)(F)F)=NN=C2C1)C[C@H](N)CC1C=C(F)C(F)=CC=1F>CO.CC(O)C>[O:28]=[C:29]([N:43]1[CH2:48][CH2:47][N:46]2[C:49]([C:52]([F:55])([F:54])[F:53])=[N:50][N:51]=[C:45]2[CH2:44]1)[CH2:30][C@@H:31]([NH2:42])[CH2:32][C:33]1[CH:38]=[C:37]([F:39])[C:36]([F:40])=[CH:35][C:34]=1[F:41] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

Dibenzoyl-L-tartaric acid monohydrate

|

|

Quantity

|

1.84 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)[C@]([C@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O

|

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C[C@@H](CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

It was stirred for 60 min. at 60-65° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added into reaction mixture at 60-65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solid salt was precipitated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was gradually cooled to room temperature over a period of 2-3 h

|

|

Duration

|

2.5 (± 0.5) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The salt was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a mixture of IPA: MeOH (2:1)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C[C@H](CC1=C(C=C(C(=C1)F)F)F)N)N1CC=2N(CC1)C(=NN2)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |